molecular formula C11H15N3O3 B565514 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester CAS No. 1246820-63-2

4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester

Cat. No.: B565514
CAS No.: 1246820-63-2
M. Wt: 237.25 g/mol
InChI Key: VDXNGCZIFPGSRJ-UHFFFAOYSA-N
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Description

4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester is a synthetic organic compound It is characterized by the presence of a nitrosamine group, a pyridyl ring, and a butyric acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester typically involves the following steps:

    Formation of the Pyridyl Ring: This can be achieved through various methods such as cyclization reactions.

    Introduction of the Nitrosamine Group: This step often involves the reaction of secondary amines with nitrosating agents under controlled conditions.

    Esterification: The final step involves the esterification of the butyric acid moiety with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosamine group.

    Reduction: Reduction reactions can target the nitrosamine group, converting it to an amine.

    Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

    Oxidation: Products may include nitro compounds or oxides.

    Reduction: Amine derivatives are common products.

    Substitution: Various substituted pyridyl derivatives can be formed.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Investigating its potential as a therapeutic agent or its role in disease mechanisms.

    Industry: Potential use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester involves its interaction with molecular targets such as enzymes, receptors, or DNA. The nitrosamine group is known to be reactive and can form adducts with nucleophilic sites in biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosamines: Compounds with similar nitrosamine groups.

    Pyridyl Derivatives: Compounds containing the pyridyl ring.

    Butyric Acid Esters: Compounds with esterified butyric acid.

Uniqueness

4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a compound of interest for various scientific studies.

Properties

IUPAC Name

methyl 4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-14(13-16)10(5-6-11(15)17-2)9-4-3-7-12-8-9/h3-4,7-8,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXNGCZIFPGSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)OC)C1=CN=CC=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233355
Record name Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-63-2
Record name Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246820-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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